![molecular formula C33H29NO2 B11109584 3-[4-(Dimethylamino)phenyl]-1,5-di(naphthalen-2-yl)pentane-1,5-dione](/img/structure/B11109584.png)
3-[4-(Dimethylamino)phenyl]-1,5-di(naphthalen-2-yl)pentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(DIMETHYLAMINO)PHENYL]-1,5-DI(2-NAPHTHYL)-1,5-PENTANEDIONE is a complex organic compound with a molecular formula of C33H29NO2 This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pentanedione structure with two naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIMETHYLAMINO)PHENYL]-1,5-DI(2-NAPHTHYL)-1,5-PENTANEDIONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of 3-[4-(DIMETHYLAMINO)PHENYL]-1,5-DI(2-NAPHTHYL)-1,5-PENTANEDIONE may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIMETHYLAMINO)PHENYL]-1,5-DI(2-NAPHTHYL)-1,5-PENTANEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[4-(DIMETHYLAMINO)PHENYL]-1,5-DI(2-NAPHTHYL)-1,5-PENTANEDIONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-[4-(DIMETHYLAMINO)PHENYL]-1,5-DI(2-NAPHTHYL)-1,5-PENTANEDIONE involves its interaction with specific molecular targets. For example, it has been shown to inhibit monoamine oxidase-B (MAO-B) by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to neuroprotective effects by reducing oxidative stress and promoting mitochondrial stability.
Comparison with Similar Compounds
Similar Compounds
3-[4-(DIMETHYLAMINO)PHENYL]-1-PHENYLPROP-2-EN-1-ONE: This compound shares a similar structure but lacks the naphthyl groups.
(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE: This compound has a similar donor-acceptor structure but differs in the position of the naphthyl group.
Uniqueness
3-[4-(DIMETHYLAMINO)PHENYL]-1,5-DI(2-NAPHTHYL)-1,5-PENTANEDIONE is unique due to its dual naphthyl groups, which contribute to its distinct photophysical properties and potential applications in electronic materials. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
Molecular Formula |
C33H29NO2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1,5-dinaphthalen-2-ylpentane-1,5-dione |
InChI |
InChI=1S/C33H29NO2/c1-34(2)31-17-15-25(16-18-31)30(21-32(35)28-13-11-23-7-3-5-9-26(23)19-28)22-33(36)29-14-12-24-8-4-6-10-27(24)20-29/h3-20,30H,21-22H2,1-2H3 |
InChI Key |
LHTSPGVPDCHVPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC(=O)C2=CC3=CC=CC=C3C=C2)CC(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


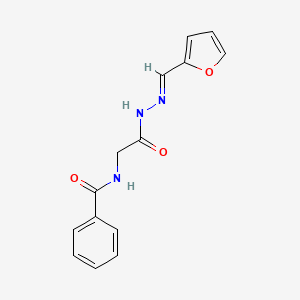
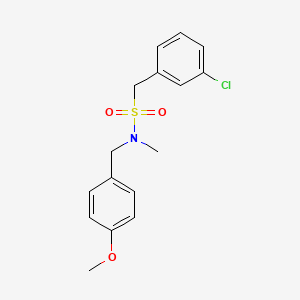
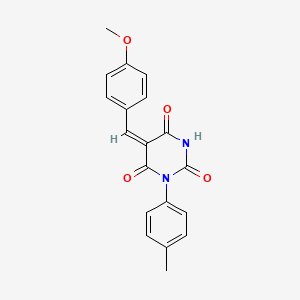
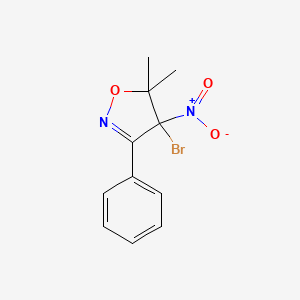
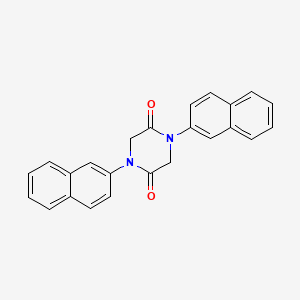
![4-(5-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B11109524.png)
![5-(4-fluorophenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11109525.png)
![2,2'-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B11109538.png)
![N,N'-bis{3-[(3,4-dimethylphenyl)carbonyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B11109553.png)
![3-[[(2-Methoxyethyl)(2-methyl-1-oxopropyl)amino]methyl]phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B11109558.png)
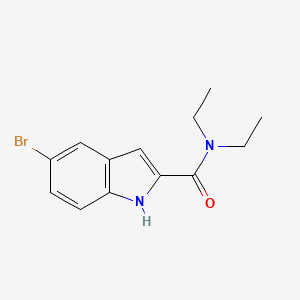
![1-[2-(5-Chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone](/img/structure/B11109569.png)
![{(4Z)-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}acetonitrile](/img/structure/B11109574.png)
![2-{[6-({(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11109582.png)
